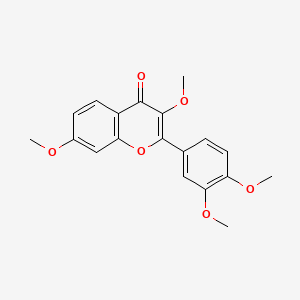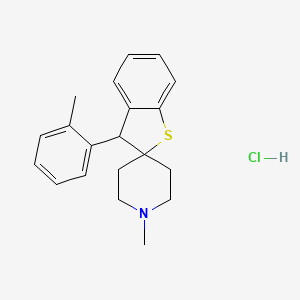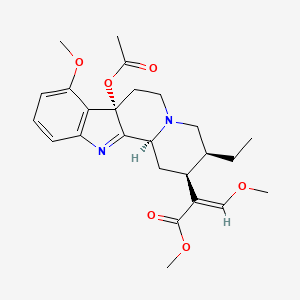
7-Acetoxymitragynine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetoxymitragynine is a naturally occurring indole alkaloid found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. This compound is a derivative of mitragynine and is known for its potent analgesic properties. It has garnered significant interest due to its potential therapeutic applications and unique pharmacological profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetoxymitragynine typically involves the acetylation of mitragynine. One common method is to react mitragynine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of mitragynine from kratom leaves, followed by its chemical modification through acetylation. The use of large-scale reactors and purification systems ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Acetoxymitragynine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to 7-hydroxymitragynine.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include 7-hydroxymitragynine, which is known for its enhanced potency compared to mitragynine, and other derivatives with modified pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on its interaction with opioid receptors and its effects on cellular pathways.
Medicine: It is investigated for its analgesic properties and potential use in pain management.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
7-Acetoxymitragynine exerts its effects primarily through its interaction with opioid receptors. It acts as a partial agonist at the μ-opioid receptor and as an antagonist at the δ- and κ-opioid receptors. This dual action contributes to its analgesic properties while minimizing side effects such as respiratory depression. The compound also influences various molecular pathways, including the inhibition of adenylate cyclase and modulation of ion channels.
Comparación Con Compuestos Similares
Similar Compounds
Mitragynine: The parent compound of 7-Acetoxymitragynine, known for its analgesic and stimulant effects.
7-Hydroxymitragynine: A more potent derivative with stronger analgesic properties.
Speciogynine: Another alkaloid found in kratom with distinct pharmacological effects.
Uniqueness
This compound is unique due to its balanced interaction with multiple opioid receptors, providing effective pain relief with a lower risk of side effects. Its acetoxy group enhances its pharmacokinetic properties, making it a valuable compound for therapeutic applications.
Propiedades
Número CAS |
174418-81-6 |
|---|---|
Fórmula molecular |
C25H32N2O6 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1 |
Clave InChI |
RJTCCQKAKCMBTR-XBULZMPJSA-N |
SMILES isomérico |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C |
SMILES canónico |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


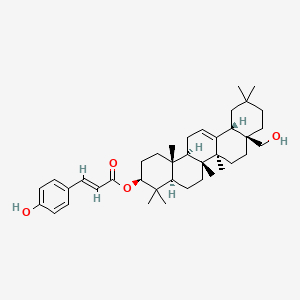
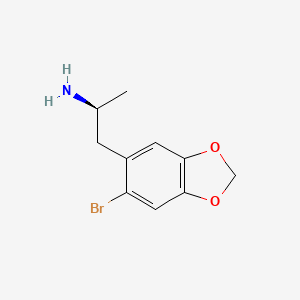
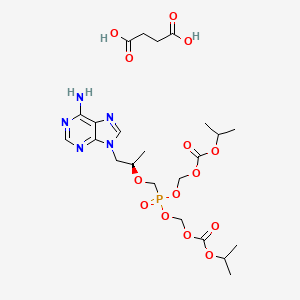
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)

![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)
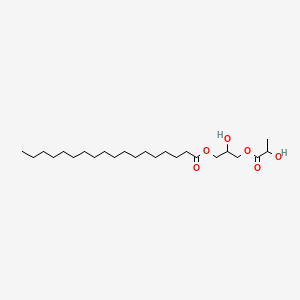


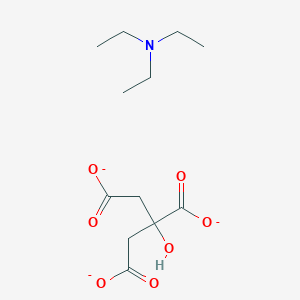

![[(6aR,10aR)-3-(6-cyano-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-yl] 4-morpholin-4-ylbutanoate](/img/structure/B12774474.png)
